5-(Bromomethyl)-5-methyl-1,3-dioxane
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Overview
Description
5-(Bromomethyl)-5-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are six-membered cyclic ethers containing two oxygen atoms This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5-methyl-1,3-dioxane typically involves the bromomethylation of 5-methyl-1,3-dioxane. One common method includes the reaction of 5-methyl-1,3-dioxane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 5-methyl-1,3-dioxane.
Scientific Research Applications
5-(Bromomethyl)-5-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-5-methyl-1,3-dioxane involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-5-methyl-1,3-dioxane: Similar in structure but contains a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-5-methyl-1,3-dioxane: Contains a hydroxymethyl group, making it less reactive towards nucleophiles compared to the bromomethyl derivative.
5-(Iodomethyl)-5-methyl-1,3-dioxane: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
Uniqueness
5-(Bromomethyl)-5-methyl-1,3-dioxane is unique due to the balance of reactivity and stability provided by the bromomethyl group. It is more reactive than its chloromethyl and hydroxymethyl counterparts, making it a valuable intermediate in organic synthesis. Its reactivity is also more manageable compared to the highly reactive iodomethyl derivative .
Properties
CAS No. |
5695-65-8 |
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Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
5-(bromomethyl)-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H11BrO2/c1-6(2-7)3-8-5-9-4-6/h2-5H2,1H3 |
InChI Key |
NMBYWGKWZHKHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCOC1)CBr |
Origin of Product |
United States |
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